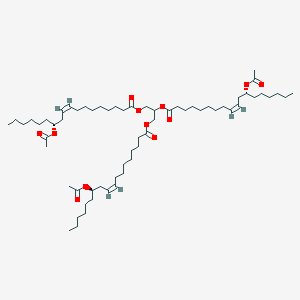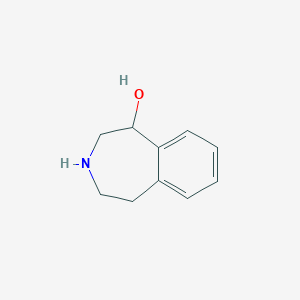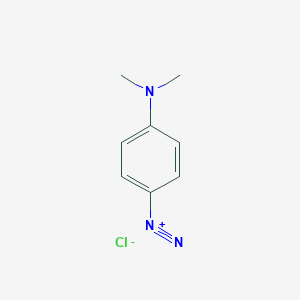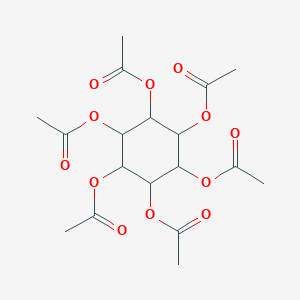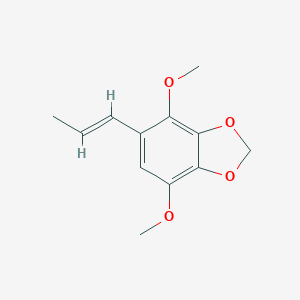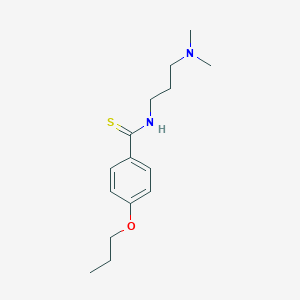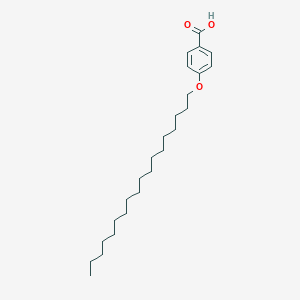
对-正-十八烷氧基苯甲酸
概述
描述
p-n-Octadecyloxybenzoic acid is a compound that exhibits liquid crystalline properties. It is part of a family of compounds known as alkoxybenzoic acids, which are characterized by their long paraffinic chains attached to a benzoic acid core. These compounds are of interest due to their ability to form mesophases, which are states of matter intermediate between solid and liquid, known as liquid crystals. The thermal and structural properties of these compounds are influenced by the length of the alkoxy chain and the specific molecular interactions that occur within their structures .
Synthesis Analysis
The synthesis of related compounds, such as the thermotropic liquid crystalline copolyester based on 8-(3-hydroxyphenyl) octanoic acid and p-hydroxybenzoic acid, involves polycondensation reactions. These reactions are typically catalyzed by phase transfer catalysts, which facilitate the oxidation of precursors like cardanol. Although the synthesis of p-n-octadecyloxybenzoic acid itself is not detailed in the provided papers, similar synthetic strategies may be employed, involving the attachment of the octadecyloxy chain to the benzoic acid core .
Molecular Structure Analysis
X-ray structure analyses have revealed that p-n-octadecyloxybenzoic acid molecules can form centrosymmetric hydrogen-bonded dimers. These dimers exhibit a non-planar conformation due to a gauche relation between the ether oxygen and the carbon atoms in the alkoxy chain. This conformation is consistent across different homologous members of the alkoxybenzoic acids. The arrangement of these dimers in the crystal lattice contributes to the unique thermal behavior and phase transitions observed in these compounds .
Chemical Reactions Analysis
The chemical reactions of p-n-octadecyloxybenzoic acid are not explicitly discussed in the provided papers. However, as a benzoic acid derivative, it is expected to undergo reactions typical of carboxylic acids, such as esterification and amidation. The presence of the alkoxy chain may influence the reactivity of the carboxylic acid group, potentially affecting the compound's ability to participate in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-n-octadecyloxybenzoic acid are closely related to its thermal behavior and phase transitions. Differential scanning calorimetry studies have shown that this compound exhibits multiple crystalline forms and mesophases, with distinct thermal transitions between them. The presence of a long paraffinic chain is a significant factor in determining the molecular motion within these mesophases. The thermal stability of the crystals and the glass transition in the metastable phase suggest the existence of disordered phases. Infrared spectroscopy has been used to study the molecular conformation changes among these phases, indicating that hydrogen bonding plays a crucial role in the stability of the crystal structures .
科学研究应用
对-正-十八烷氧基苯甲酸相变的热学研究(第一部分):研究了对-正-十八烷氧基苯甲酸的热学性质,揭示了三种晶体形式。该研究讨论了中间相中的分子运动以及长链烷烃如何影响它 (Ikeda & Hatakeyama, 1976).
对-正-十八烷氧基苯甲酸的热学性质(第二部分):进一步探索了热学性质,尤其是在亚稳态和液晶态中。该研究提供了对相间分子构象变化和氢键作用的见解 (Ikeda & Hatakeyama, 1977).
在先进废水处理厂中对羟基苯甲酸及其氯化衍生物的出现、归宿和风险评估:这项研究检测到辛基对羟基苯甲酸酯(一种与对-正-十八烷氧基苯甲酸类似的长链化合物)存在于废水中,表明环境影响和生物降解过程 (Li et al., 2015).
通过低聚物的反应诱导结晶制备芳族聚酯:探索了在特定条件下对-正-十八烷氧基苯甲酸存在下聚酯的聚合,这与高分子科学领域相关 (Kimura, Kohama, & Yamashita, 2002).
合成化合物十八碳-9,12-二烯基-3,4,5-羟基苯甲酸酯的生物学功能:研究了由类似化合物合成的化合物的生物活性,揭示了在食品、制药和化妆品工业中的潜在应用 (Jang et al., 2009).
美国和中国儿童和成人的尿液对羟基苯甲酸及其酯类(对羟基苯甲酸酯)的特征概况:检查了与对-正-十八烷氧基苯甲酸相关的化合物在美国和中国人群中的存在和影响,表明健康影响 (Wang, Wu, Zhang, & Kannan, 2013).
烷基链长度对分子相互作用的影响。II 烷基对氨基苯甲酸酯-苦味酸体系中的络合物异构:讨论了类似于对-正-十八烷氧基苯甲酸中的烷基链长度如何影响分子相互作用 (Togashi & Matsunaga, 1987).
羟基苯甲酸异构体和心血管系统:综述了羟基苯甲酸对心血管系统的影响,这可能对类似的对-正-十八烷氧基苯甲酸等化合物有影响 (Juurlink et al., 2014).
对羟基苯甲酸酯单一和混合物的降解 - 动力学、副产物识别和成本效益分析:探索了对羟基苯甲酸酯的降解,对羟基苯甲酸酯在结构上与对-正-十八烷氧基苯甲酸相关,提供了对环境影响和降解过程的见解 (Gmurek et al., 2015).
烷基对羟基苯甲酸酯的体内和体外雌激素生物活性:研究了对羟基苯甲酸酯的雌激素活性,对羟基苯甲酸酯在结构上与对-正-十八烷氧基苯甲酸相关,表明潜在的健康影响 (Lemini et al., 2003).
作用机制
Mode of Action
Studies have shown that it forms complexes with certain lanthanide ions such as europium (iii), gadolinium (iii), and terbium (iii) . The luminescence properties of these complexes were studied, and it was found that intramolecular energy transfer from the organic ligand (4-n-octadecyloxybenzoic acid) to the lanthanide ion was effective for the europium (III) complexes .
Biochemical Pathways
The formation of complexes with lanthanide ions suggests that it may interact with biochemical pathways involving these ions .
Result of Action
Its ability to form complexes with lanthanide ions and facilitate intramolecular energy transfer suggests potential applications in the field of luminescence .
属性
IUPAC Name |
4-octadecoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEWVAHWYIHCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166504 | |
| Record name | p-n-Octadecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-n-Octadecyloxybenzoic acid | |
CAS RN |
15872-50-1 | |
| Record name | p-n-Octadecyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-n-Octadecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different crystalline forms of p-n-octadecyloxybenzoic acid and what makes them unique?
A1: p-n-Octadecyloxybenzoic acid exhibits three distinct crystalline forms: Crystal-I, Crystal-II, and Crystal-III. Crystal-I is the most stable form, while Crystal-II and Crystal-III are metastable forms []. The stability differences arise from variations in molecular arrangement and intermolecular interactions within the crystal lattice. The long paraffinic chain in p-n-octadecyloxybenzoic acid significantly influences its molecular motion in the mesophase [].
Q2: What evidence suggests the presence of a disordered phase in p-n-octadecyloxybenzoic acid?
A3: The existence of a glass transition, observed in the metastable crystal formed upon cooling the smectic phase, suggests the presence of a disordered phase in p-n-octadecyloxybenzoic acid []. This finding is further supported by heat capacity measurements of both thermally stable and metastable crystals of the deuterated acid [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


